Welcome to the BenchChem Online Store!
molecular formula C14H14CaO6S2 B8645026 Calcium p-toluenesulphonate CAS No. 36747-44-1

Calcium p-toluenesulphonate

Cat. No. B8645026
M. Wt: 382.5 g/mol
InChI Key: GVARKRUZKAZPOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04937060

Procedure details

240 ml of 0.01M p-toluenesulphonic acid was slowly added to 60 g of calcium carbonate (Polcarb 60S - English China Clay) and stirred for 1 hour so that only the surface of the calcium carbonate particles reacted with the p-toluenesulphonic acid and formed an insoluble coating of calcium p-toluenesulphonate. The solution was filtered at suction and 50 g of the solid was transferred to a 0.4M aniline solution (740 ml) and the solution was stirred for a further 1.5 hours after which p-toluenesulphonic acid (3M, 355 ml) was added slowly with continued vigorous stirring. Ammonium persulphate (1M, 300 ml) was then added over a 10 minute period. The reaction took approximately 15 minutes to go to completion when a dark green solution was produced The solution was filtered at suction, washed with 8 liters of deionised water and dried at 100° C. in vacuo (10-1 torr). The green powder (58.6 g) had a volume conductivity of 0.46±0.10 S cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ca+2:5].[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:8][CH:7]=1>>[C:6]1([CH3:16])[CH:7]=[CH:8][C:9]([S:12]([O-:15])(=[O:13])=[O:14])=[CH:10][CH:11]=1.[Ca+2:5].[C:6]1([CH3:16])[CH:7]=[CH:8][C:9]([S:12]([O-:15])(=[O:13])=[O:14])=[CH:10][CH:11]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
240 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Ca+2].C1(=CC=C(C=C1)S(=O)(=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.